molecular formula C19H25N7 B2369429 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415469-35-9

2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

货号 B2369429
CAS 编号: 2415469-35-9
分子量: 351.458
InChI 键: AUZFQXQZWZZTMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as CP-673451, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. It was developed as a potential anti-cancer drug due to its ability to inhibit tumor growth and angiogenesis.

作用机制

2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine inhibits the activity of the EGFR and VEGFR pathways by binding to the ATP-binding site of the receptors, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, angiogenesis, and metastasis. It has also been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is its specificity for the EGFR and VEGFR pathways, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for research on 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include:
1. Combination therapy: this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer models. Further research is needed to determine the optimal combination therapy regimens.
2. Biomarker identification: this compound has been shown to be effective in some cancer models but not others. Further research is needed to identify biomarkers that can predict which tumors are likely to respond to this compound.
3. Development of analogs: this compound has poor solubility in water, which can limit its effectiveness in vivo. Further research is needed to develop analogs with improved solubility and pharmacokinetic properties.
4. Clinical trials: this compound has shown promise in preclinical models of cancer, but further research is needed to determine its safety and efficacy in humans. Clinical trials are needed to evaluate the potential of this compound as an anti-cancer drug.

合成方法

The synthesis of 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves several steps, including the reaction of 4-chloropyrimidine with piperazine, followed by the reaction of the resulting compound with 4-(4-pyrrolidin-1-ylpyrimidin-2-yl) aniline. The final step involves the cyclopropanation of the pyrimidine ring using a cyclopropylcarbinyl lithium reagent.

科学研究应用

2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit tumor growth and angiogenesis by blocking the EGFR and VEGFR pathways. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer models.

属性

IUPAC Name

2-cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-2-10-24(9-1)17-6-8-21-19(23-17)26-13-11-25(12-14-26)16-5-7-20-18(22-16)15-3-4-15/h5-8,15H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZFQXQZWZZTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。